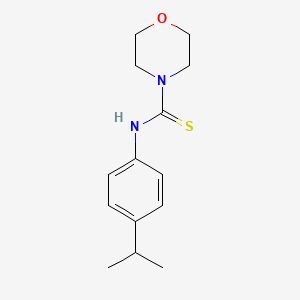
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-isobutoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-isobutoxybenzamide, also known as NSC-663284, is a small molecule inhibitor that has recently gained attention for its potential use in cancer treatment. This compound has been shown to have anti-tumor activity in various cancer cell lines, making it a promising candidate for further research and development.
Mecanismo De Acción
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-isobutoxybenzamide exerts its anti-tumor activity by inhibiting the activity of a protein called casein kinase 2 (CK2). CK2 is a serine/threonine kinase that is involved in various cellular processes, including cell growth, proliferation, and survival. N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-isobutoxybenzamide binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of downstream signaling pathways that are important for cancer cell growth and survival.
Biochemical and Physiological Effects
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-isobutoxybenzamide has been shown to have a number of biochemical and physiological effects in cancer cells. It induces cell cycle arrest at the G2/M phase, leading to the inhibition of cell proliferation. It also induces apoptosis by activating caspase-3 and caspase-9, which are important enzymes involved in programmed cell death. In addition, N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-isobutoxybenzamide inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), which are enzymes that are involved in the breakdown of extracellular matrix.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-isobutoxybenzamide has several advantages as a research tool in cancer biology. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. It has been shown to be effective in inhibiting the growth and proliferation of various cancer cell lines, making it a useful tool for studying the mechanisms of cancer cell growth and survival. However, there are also limitations to the use of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-isobutoxybenzamide in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-isobutoxybenzamide. One area of interest is the development of more potent and selective inhibitors of CK2 that could be used as cancer therapeutics. Another area of interest is the identification of biomarkers that could be used to predict the response of cancer cells to N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-isobutoxybenzamide. Finally, further studies are needed to understand the molecular mechanisms underlying the anti-tumor activity of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-isobutoxybenzamide, which could lead to the development of novel cancer therapies.
Métodos De Síntesis
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-isobutoxybenzamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis starts with the reaction of 2-bromo-3-methylthiophene with ethyl cyanoacetate to form 3-cyano-4-ethyl-5-methylthiophene-2-carboxylic acid ethyl ester. This compound is then reacted with isobutyl bromide in the presence of sodium hydride to form 4-isobutoxy-3-cyano-5-methylthiophene-2-carboxylic acid ethyl ester. Finally, N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-isobutoxybenzamide is obtained by reacting 4-isobutoxy-3-cyano-5-methylthiophene-2-carboxylic acid ethyl ester with 4-aminobenzamide.
Aplicaciones Científicas De Investigación
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-isobutoxybenzamide has been extensively studied for its anti-tumor activity in various cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-4-isobutoxybenzamide has been found to be effective in inhibiting the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Propiedades
IUPAC Name |
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4-(2-methylpropoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-5-16-13(4)24-19(17(16)10-20)21-18(22)14-6-8-15(9-7-14)23-11-12(2)3/h6-9,12H,5,11H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSMQAFMLMEBHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)OCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-4-(2-methylpropoxy)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5705012.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(methylthio)benzamide](/img/structure/B5705026.png)

methanone](/img/structure/B5705045.png)
![1-{7-methyl-2-[(3-methylbutyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B5705053.png)
![3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide](/img/structure/B5705068.png)
![N-[2-(dimethylamino)ethyl]-2,5-dimethylbenzamide](/img/structure/B5705072.png)

![6-methyl-2-[(3-pyridinylmethyl)thio]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B5705091.png)
![4-hydrazino-6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-thiopyrano[4',3':4,5]furo[2,3-d]pyrimidine](/img/structure/B5705096.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5705106.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide](/img/structure/B5705124.png)